N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine
Overview
Description
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine involves the reaction of pyrazole with methyl isocyanate . Another approach includes the use of electrophilic reagents such as bromoalkanes to react with pyrazole compounds, forming N-alkyl pyrazole compounds, which are then reacted with propan-2-amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophilic reagents like bromoalkanes for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound is used in the development of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, molecular simulation studies have shown that the compound fits well in the active site of certain enzymes, characterized by lower binding free energy . This interaction can inhibit the activity of the target enzyme, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-Methyl-3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
N-[(1-Methyl-1H-pyrazol-4-YL)methyl]propan-2-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)9-4-8-5-10-11(3)6-8/h5-7,9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZOTZKSQUJRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651038 | |
Record name | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-23-7 | |
Record name | N-[(1-Methyl-1H-pyrazol-4-yl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20651038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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